molecular formula C10H12ClN5O2 B7947275 N-(2-chloro-9H-purin-6-yl)valine

N-(2-chloro-9H-purin-6-yl)valine

Cat. No.: B7947275
M. Wt: 269.69 g/mol
InChI Key: JPCCXWFATFUDNB-UHFFFAOYSA-N
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Description

N-(2-chloro-9H-purin-6-yl)valine is a synthetically modified purine derivative where a valine amino acid residue is conjugated to the C6 position of a 2-chloropurine scaffold . This specific molecular architecture is designed to mimic aspects of natural purine nucleobases and their metabolites, making it a compound of significant interest in medicinal chemistry and biochemical research. The chlorine atom at the C2 position of the purine ring is an electron-withdrawing group that influences the electronic properties of the molecule and can enhance its stability against enzymatic degradation . Furthermore, the chiral valine moiety introduces both steric and specific binding characteristics that are crucial for interactions with biological targets . Researchers utilize this compound and its analogs primarily in the search for novel therapeutic agents. Its core research value lies in two key areas: antimycobacterial and anticancer activity. Compounds within this class have demonstrated moderate activity against the laboratory Mycobacterium tuberculosis H37Rv strain . Additionally, purine conjugates sharing structural similarities have been investigated for their cytotoxic effects on various human tumor cell lines, functioning as inhibitors of DNA biosynthesis . The mechanism of action for such C6-substituted purines is multifaceted. They are known to act as potent inhibitors of enzymes critical for cell metabolism, such as DNA topoisomerase II, thereby disrupting DNA replication and transcription in rapidly dividing cells . The valine side chain, a branched aliphatic amino acid, is incorporated to optimize the molecule's interaction with enzymatic pockets and can influence its pharmacokinetic properties . Nuclear Magnetic Resonance (NMR) spectroscopy studies on closely related 2-chloro-9H-purin-6-yl nucleosides reveal that these molecules can exhibit complex behavior in solution, including the presence of multiple forms due to hindered rotation around the C6-N6 bond, which can be stabilized by intramolecular hydrogen bonding . This structural insight is vital for researchers understanding the compound's behavior and interaction with biological systems. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(2-chloro-7H-purin-6-yl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O2/c1-4(2)5(9(17)18)14-8-6-7(13-3-12-6)15-10(11)16-8/h3-5H,1-2H3,(H,17,18)(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCCXWFATFUDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution with Protected Valine

This method employs 2,6-dichloropurine and a valine derivative protected at the carboxyl group (e.g., tert-butyl or methyl ester). The reaction proceeds in polar aprotic solvents such as dimethylacetamide (DMA) or acetonitrile (ACN), with bases like triethylamine (Et<sub>3</sub>N) or 2,4,6-collidine to neutralize HCl byproducts.

Example Protocol

  • Protection of Valine : L-valine is esterified using tert-butyl or methyl chloroformate to yield tert-butyl (S)-valinate [(S)-ValOBut] or methyl (S)-valinate [(S)-ValOMe].

  • Substitution Reaction : 2,6-Dichloropurine is reacted with the protected valine ester in DMA at 100°C for 12–24 hours.

  • Deprotection : The tert-butyl or methyl ester is hydrolyzed using 1 N NaOH at 60°C to yield the free carboxylic acid.

Enzymatic Ribosylation Followed by Substitution

A patent-derived method involves ribosylation of 2,6-dichloroallopurinol followed by valine coupling. While primarily used for nucleoside prodrugs, this approach demonstrates the versatility of purine chemistry.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency and stereochemical outcomes:

Solvent Base Temperature Yield ee% Reference
DMAEt<sub>3</sub>N100°C75%86%
ACNCollidineReflux68%81%

Polar aprotic solvents like DMA enhance nucleophilicity, while hindered bases like collidine minimize racemization by reducing proton exchange at the α-carbon.

Racemization Mitigation

Racemization during substitution is a major concern. Vigorov et al. reported 81–86% ee for N-(2-amino-9H-purin-6-yl)valine using chiral HPLC analysis, attributing partial racemization to prolonged heating. Lower temperatures (60–80°C) and shorter reaction times (<12 hours) improve stereochemical retention.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>) of N-(2-chloro-9H-purin-6-yl)-L-valine reveals:

  • δ 0.96 (d, 3H, Me-Val), 0.97 (d, 3H, Me-Val) for the valine isopropyl group.

  • δ 7.75 (s, 1H, C8-H) for the purine proton.
    <sup>13</sup>C NMR confirms the purine-valine linkage at δ 157.4 (C6-NH).

High-Performance Liquid Chromatography (HPLC)

Chiral RP-HPLC with a ChiraDex column (MeCN:H<sub>2</sub>O = 8:2) resolves enantiomers, showing retention times of 5.9 min for (R)-11 and 6.3 min for (S)-11.

Comparative Analysis of Methods

Parameter Direct Substitution Enzymatic Method
Starting Material2,6-Dichloropurine2,6-Dichloroallopurinol
Protection Strategytert-Butyl esterSilylation
Key ReagentEt<sub>3</sub>NUridine phosphorylase
Stereochemical ControlModerate (81–86% ee)High (>95% ee)
ScalabilityHighLimited

The enzymatic method offers superior stereocontrol but requires specialized reagents, limiting industrial applicability .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-9H-purin-6-yl)valine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the purine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

    Coupling Reactions: The amino acid moiety can participate in peptide coupling reactions to form dipeptides or larger peptide chains.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or other strong bases in polar solvents like DMSO.

    Coupling Reactions: Carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like HOBt (1-hydroxybenzotriazole).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.

    Peptide Conjugates: Coupling reactions can yield dipeptides or longer peptide chains with the purine moiety.

Scientific Research Applications

N-(2-chloro-9H-purin-6-yl)valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloro-9H-purin-6-yl)valine involves its interaction with enzymes and receptors involved in purine metabolism. The chlorine atom in the purine ring can form covalent bonds with nucleophilic sites in enzymes, leading to inhibition of their activity. This can disrupt the synthesis of nucleic acids, thereby exerting antiviral or anticancer effects .

Comparison with Similar Compounds

N-[2-Chloro-9H-purin-6-yl]-N-cyclopropylglycylamino Acid

  • Structure : Chlorine at C2 and a cyclopropylglycine substituent at N6.
  • Synthesis : Prepared via Suzuki coupling or nucleophilic aromatic substitution (SNAr) using 2,6-dichloropurine and cyclopropylamine derivatives .
  • Biological Activity : Exhibits analgesic properties with EC₅₀ values in µM ranges, as determined by 3D QSAR modeling. The cyclopropyl group enhances metabolic stability but reduces solubility compared to valine derivatives .
  • Stereochemistry: Valine introduces a chiral center absent in cyclopropylglycine derivatives, affecting target binding .

2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine

  • Structure : Chlorine at C2, ethyl group at N6, and isopropyl at N9.
  • Synthesis: Alkylation of 2-amino-6-chloropurine with isopropyl bromide under basic conditions .
  • Crystallography : The purine ring is planar (r.m.s. deviation = 0.0063 Å), stabilized by N–H⋯N and C–H⋯π interactions in the solid state. This contrasts with N-(2-chloro-9H-purin-6-yl)valine, where the valine side chain may disrupt crystal packing .
  • Key Differences :
    • N9 Substitution : The isopropyl group at N9 is absent in the target compound, which retains a hydrogen at N9 (9H).
    • Bioactivity : N9-alkylated purines often show altered pharmacokinetics due to increased lipophilicity .

2-Chloro-9-(tetrahydro-2H-pyran-2-yl)-N-methyl-9H-purin-6-amine

  • Structure : Chlorine at C2, methyl at N6, and tetrahydropyran (THP) at N9.
  • Synthesis : THP acts as a protecting group during Suzuki-Miyaura cross-coupling reactions .
  • Applications : Intermediate in nucleoside synthesis; the THP group is later hydrolyzed to expose N9 for further functionalization .
  • Key Differences :
    • Protecting Group Strategy : Unlike the target compound, this derivative requires deprotection steps to achieve final bioactive forms.
    • N6 Substituent : Methyl vs. valine, leading to differences in steric bulk and hydrogen-bonding capacity .

6-Chloro-9-(prop-2-yn-1-yl)-9H-purin-2-amine

  • Structure : Chlorine at C6 and propargyl group at N9, with an amine at C2.
  • Synthesis: Propargyl bromide alkylation of 2-amino-6-chloropurine .
  • Reactivity : The propargyl group enables click chemistry for bioconjugation, a feature absent in the valine derivative .
  • Key Differences: Substitution Pattern: C6 vs. N6 substitution alters electronic properties and binding affinity. Functionalization Potential: Propargyl groups offer modularity, whereas valine provides inherent bioactivity .

Data Tables

Research Findings and Implications

  • Synthetic Accessibility: N6-amino acid derivatives are typically synthesized via SNAr reactions, with yields ranging from 34% to 95% depending on steric and electronic factors .
  • Bioactivity Trends : Hydrophobic N6 substituents (e.g., cyclopropyl) enhance membrane permeability but reduce aqueous solubility, whereas polar groups (e.g., valine) improve solubility at the cost of cell penetration .
  • Structural Insights : Crystallographic studies highlight the importance of planar purine rings and intermolecular interactions (e.g., hydrogen bonding) in stabilizing these compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-chloro-9H-purin-6-yl)valine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, Zhao et al. (2009) coupled 2-chloro-9H-purin-6-amine with valine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions . Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also be employed for purine functionalization, as demonstrated in substituted 6-phenylpurine syntheses . Critical steps include protecting the valine amino group (e.g., with Boc or Fmoc) to prevent side reactions.

Q. How is this compound purified and characterized post-synthesis?

  • Methodological Answer :

  • Purification : Column chromatography (e.g., silica gel, eluting with EtOAc/hexane gradients) is standard . Recrystallization from solvent mixtures (e.g., CH₂Cl₂/hexane) can isolate pure isomers, as done for E/Z-isomer separation in allyl-substituted purines .
  • Characterization : ¹H/¹³C NMR confirms regiochemistry and purity. HRMS validates molecular weight, while HPLC (reverse-phase) assesses purity (>95%) .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : Key signals include purine H8 (δ ~8.2 ppm) and valine methyl groups (δ ~0.9–1.2 ppm). Coupling constants (e.g., J = 7–8 Hz for valine CH) distinguish stereoisomers .
  • HRMS : Exact mass analysis (e.g., ESI+) confirms the molecular formula (e.g., C₁₁H₁₄ClN₅O₂ requires m/z 283.0834) .
  • IR : Amide C=O stretches (~1650–1700 cm⁻¹) and NH bends (~3300 cm⁻¹) validate the linkage .

Q. What intermediates are commonly used in synthesizing this compound?

  • Methodological Answer :

  • Core Purine Intermediate : 2-Chloro-9H-purin-6-amine is a key precursor, often prepared via chlorination of 6-aminopurine with POCl₃ .
  • Valine Derivatives : Boc-protected valine or activated esters (e.g., NHS esters) enable controlled coupling .
  • Table : Common Intermediates and Their Roles
IntermediateRoleReference
2-Chloro-9H-purin-6-aminePurine scaffold
Fmoc-valine-OHProtected amino acid source
Pd(Ph₃)₄Cross-coupling catalyst

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 254 nm) quantifies impurities. TLC (Rf comparison) provides rapid checks .
  • Stability : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) monitor degradation via LC-MS. Hydrolytic stability in buffers (pH 1–9) identifies labile bonds (e.g., amide or purine chloro group) .

Advanced Research Questions

Q. How can stereochemical challenges during this compound synthesis be resolved?

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantiopure valine (L/D) from chiral pool synthesis to avoid racemization .
  • Asymmetric Catalysis : Chiral Pd catalysts or enzymes (e.g., lipases) can enforce stereoselective coupling .
  • Analytical Validation : CD spectroscopy or chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>99%) .

Q. What strategies are effective for designing analogs of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substitution Patterns : Modify the purine (e.g., 2-fluoro instead of 2-chloro) or valine (e.g., tert-leucine substitution) .
  • 3D QSAR : Use CoMFA or CoMSIA models to correlate substituent electronic/hydrophobic properties with biological activity (e.g., analgesic potency) .
  • Table : Example Modifications and Biological Outcomes
ModificationBiological EffectReference
N-Cyclopropylglycine analogEnhanced analgesic activity
2-Fluoro-purine derivativeImproved metabolic stability

Q. How should contradictory data on the biological activity of this compound derivatives be analyzed?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (e.g., cell lines, ATP concentrations for kinase studies) .
  • Purity Reassessment : Re-analyze disputed compounds via HRMS/NMR to rule out degradation .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) .

Q. What crystallographic techniques confirm the molecular structure of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., CH₃OH/CH₂Cl₂). Use SHELXL for refinement and ORTEP-III for visualization .
  • Key Parameters : Monitor bond lengths (e.g., C-Cl ~1.73 Å) and torsion angles to validate the valine-purine linkage .

Q. How can computational modeling optimize the biological activity of this compound analogs?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., adenosine receptors) .
  • MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .
  • ADMET Prediction : SwissADME forecasts pharmacokinetic properties (e.g., logP <3 for oral bioavailability) .

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